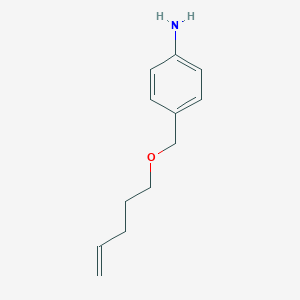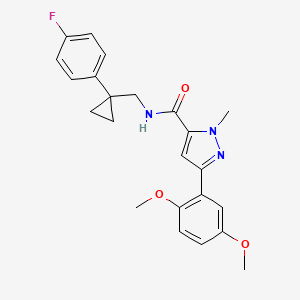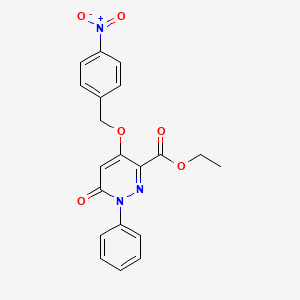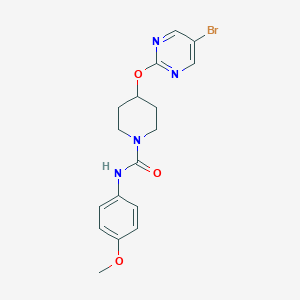
4-(Pent-4-enoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Pent-4-enoxymethyl)aniline” is an organic compound with the CAS Number: 2159608-33-8 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 4-((pent-4-en-1-yloxy)methyl)aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2 . This indicates the presence of a pent-4-en-1-yloxy group attached to the methyl group, which is further attached to the aniline group.Scientific Research Applications
Potentiometric Sensors and Nonenzymatic Glucose Sensors
Conjugated polymers like poly(aniline) have been explored for their unique proton-coupled redox chemistry, making them suitable for sensor applications, including pH electrodes and nonenzymatic glucose sensors. The modification of poly(aniline) with various substituents can significantly alter its properties, enabling the creation of sensors that respond to changes in electron density or physical distortions upon analyte binding, thereby altering conductivity (Shoji & Freund, 2001).
Electroactive and Conductive Polymers
Poly(aniline) and its derivatives are extensively studied for their redox properties, environmental stability, and processability. These materials can exist in various redox states, which is crucial for applications in alternative energy sources, optical information storage, non-linear optics, and membranes (Kang, Neoh, & Tan, 1998). The oxidative polymerization of aniline leads to conducting polymers with potential applications in various fields, governed by the electrochemical potential of the system (Gospodinova & Terlemezyan, 1998).
Novel Materials and Catalytic Systems
The synthesis of (N-aryl)salicylaldimines containing the pent-4-enyloxy group and their application in catalytic systems for olefin polymerization showcase the versatility of aniline derivatives in creating novel materials with specific functionalities (Oleinik et al., 2014).
Environmental Applications
Aniline derivatives are also investigated for environmental applications, such as the eco-friendly synthesis of compounds and materials that could potentially reduce the environmental impact of chemical processes. For instance, the synthesis of 4-(Phenylamino)pent-3-en-2-one using ZnCl2/Natural Phosphate as a catalyst demonstrates a green chemistry approach to compound synthesis (Laasri & Hadidi, 2021).
Mechanism of Action
Target of Action
The primary target of 4-(Pent-4-enoxymethyl)aniline is involved in the formation of complexes with titanium (IV) dichloride . This compound is used in the synthesis of (N-aryl)salicylaldimines, which are known to form complexes with titanium (IV) dichloride .
Mode of Action
It is known that the compound reacts with salicylaldehyde to form a series of (n-aryl)salicylaldimines . These compounds then interact with titanium (IV) dichloride to form complexes . The formation of these complexes may alter the properties of the target molecules, leading to changes in their function.
Biochemical Pathways
The compound’s involvement in the synthesis of (n-aryl)salicylaldimines suggests that it may play a role in the olefin polymerization pathway
Result of Action
Its role in the synthesis of (n-aryl)salicylaldimines and their subsequent interaction with titanium (iv) dichloride suggests that it may have an impact on the properties and functions of these molecules .
Action Environment
It is known that the reactions involving this compound can occur in an open system without solvent at 130°c , suggesting that temperature may play a role in its action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Pent-4-enoxymethyl)aniline are not well-documented. It can be inferred that as an aniline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
Aniline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Aniline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-(pent-4-enoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h2,5-8H,1,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLHBWCEWQAWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2159608-33-8 |
Source


|
| Record name | 4-[(pent-4-en-1-yloxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)


![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2933461.png)
![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2933476.png)
